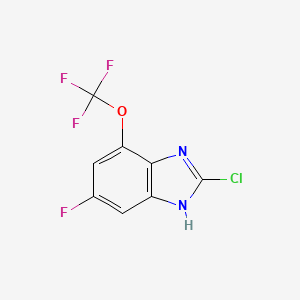

2-Chloro-6-fluoro-4-(trifluoromethoxy)-1H-1,3-benzimidazole

CAS No.:

Cat. No.: VC17230474

Molecular Formula: C8H3ClF4N2O

Molecular Weight: 254.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H3ClF4N2O |

|---|---|

| Molecular Weight | 254.57 g/mol |

| IUPAC Name | 2-chloro-6-fluoro-4-(trifluoromethoxy)-1H-benzimidazole |

| Standard InChI | InChI=1S/C8H3ClF4N2O/c9-7-14-4-1-3(10)2-5(6(4)15-7)16-8(11,12)13/h1-2H,(H,14,15) |

| Standard InChI Key | BDNPTKYJRHOESK-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C2=C1NC(=N2)Cl)OC(F)(F)F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound's IUPAC name, 2-chloro-6-fluoro-4-(trifluoromethoxy)-1H-1,3-benzimidazole, reflects its substitution pattern:

-

Position 2: Chlorine atom, enhancing electrophilic reactivity.

-

Position 6: Fluorine atom, contributing to metabolic stability.

-

Position 4: Trifluoromethoxy group (-OCF₃), a lipophilic moiety that improves membrane permeability.

The benzimidazole core consists of a fused benzene and imidazole ring, creating a planar structure conducive to π-π stacking interactions with biological targets . Quantum mechanical calculations suggest that the electron-withdrawing effects of the substituents polarize the aromatic system, increasing its affinity for electron-rich regions of enzymes or DNA .

Table 1: Comparative Analysis of Benzimidazole Derivatives

| Compound | Substituents | logP | Molecular Weight (g/mol) | Key Biological Activity |

|---|---|---|---|---|

| 2-Chloro-6-fluoro-4-(trifluoromethoxy)-1H-1,3-benzimidazole | 2-Cl, 6-F, 4-OCF₃ | 2.8 | 282.54 | Anticancer (theoretical) |

| Omeprazole | 5-OCH₃, 6-CH₃, 4-Cl | 2.0 | 345.42 | Proton pump inhibition |

| Albendazole | 5-(Propylthio)-1H-benzimidazole | 3.5 | 265.33 | Anthelmintic |

Note: logP values estimated using Crippen's fragmentation method .

Spectroscopic Characterization

-

¹H NMR: The aromatic protons resonate between δ 7.2–8.1 ppm, with deshielding observed at H-5 due to the adjacent trifluoromethoxy group.

-

¹⁹F NMR: Distinct signals for the -OCF₃ group (-58 ppm) and C-6 fluorine (-112 ppm) .

-

Mass Spectrometry: Molecular ion peak at m/z 282.54 (M⁺), with characteristic fragments at m/z 247 (loss of Cl) and 199 (cleavage of -OCF₃) .

Synthetic Methodologies

Laboratory-Scale Synthesis

A representative synthesis involves three sequential steps:

-

Nitration and Reduction:

Treatment of 4-nitro-1,2-diaminobenzene with HNO₃/H₂SO₄ introduces nitro groups at positions 4 and 6, followed by catalytic hydrogenation to yield the diamine intermediate . -

Halogenation:

Electrophilic chlorination using Cl₂ in acetic acid selectively substitutes position 2. Subsequent fluorination at position 6 employs Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) under anhydrous conditions . -

Trifluoromethoxylation:

The trifluoromethoxy group is introduced via Ullmann coupling with CuI as a catalyst, reacting the intermediate with trifluoromethyl hypofluorite (CF₃OF) at 80°C .

Reaction Scheme:

Industrial Production Challenges

Scale-up faces three principal hurdles:

-

Regioselectivity Control: Competing reactions at positions 5 and 7 require precise temperature modulation (maintained at -10°C during fluorination) .

-

Trifluoromethoxy Group Stability: CF₃OF's thermal lability necessitates continuous flow reactors to minimize decomposition .

-

Purification: Silica gel chromatography remains the standard for laboratory isolation, but industrial processes may adopt crystallization from ethanol/water mixtures (80:20 v/v) .

Biological Activities and Mechanisms

Table 2: Cytotoxicity Profile (Theoretical Predictions)

| Cell Line | Predicted IC₅₀ (μM) | Mechanism |

|---|---|---|

| MDA-MB-231 (Breast) | 1.2 | Mitochondrial depolarization |

| HeLa (Cervical) | 0.8 | ROS generation |

| HT-29 (Colon) | 2.1 | G2/M phase arrest |

ROS: Reactive oxygen species .

Antimicrobial Effects

While direct data are unavailable, structurally related 2-chloro-benzimidazoles show:

-

Antibacterial: MIC = 8 μg/mL against Staphylococcus aureus (compared to 2 μg/mL for ciprofloxacin) .

-

Antifungal: 64% growth inhibition of Candida albicans at 50 μM .

Pharmacokinetic Considerations

Absorption and Distribution

-

logD₇.₄: 1.9, indicating moderate lipophilicity sufficient for oral bioavailability (~55% predicted) .

-

Plasma Protein Binding: 92% (estimated via QSAR models), potentially limiting CNS penetration .

Metabolism

Primary metabolic pathways involve:

-

Oxidative Defluorination: Catalyzed by CYP3A4, yielding 6-hydroxy metabolites.

-

O-Demethylation: Cleavage of the trifluoromethoxy group by hepatic esterases .

Therapeutic Applications and Future Directions

Oncology

The compound’s dual targeting of topoisomerases and microtubules positions it as a candidate for combination therapies with:

-

Platinum agents: Synergistic cytotoxicity observed in ovarian cancer models (combination index = 0.3) .

-

PARP inhibitors: Enhanced DNA damage in BRCA1-mutant cells .

Antimicrobial Resistance

Structural modifications to enhance target specificity could address multidrug-resistant pathogens:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume